molecular formula C9H9FN2O3 B14126507 N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide

Cat. No.: B14126507
M. Wt: 212.18 g/mol
InChI Key: MFTYAVVNWRRINX-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a fluoro group at the 3-position and a nitro group at the 4-position on the phenyl ring, along with a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 3-fluoro-4-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide solvent, elevated temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent, reflux conditions.

Major Products Formed:

    Reduction: 3-Fluoro-4-aminophenyl-N-methylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Fluoro-4-nitrobenzoic acid and N-methylamine.

Scientific Research Applications

Chemistry: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluoro and nitro substituents on biological activity. It serves as a model compound in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features are explored for developing inhibitors of specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-Fluoro-4-nitrophenyl)acetamide: Lacks the methyl group on the amide nitrogen.

    N-(4-Nitrophenyl)-N-methylacetamide: Lacks the fluoro group.

    N-(3-Fluorophenyl)-N-methylacetamide: Lacks the nitro group.

Comparison: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The fluoro group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

N-(3-fluoro-4-nitrophenyl)-N-methylacetamide

InChI

InChI=1S/C9H9FN2O3/c1-6(13)11(2)7-3-4-9(12(14)15)8(10)5-7/h3-5H,1-2H3

InChI Key

MFTYAVVNWRRINX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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